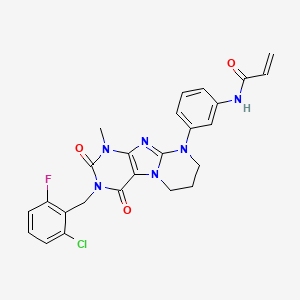

KRAS G12C inhibitor 30

Description

BenchChem offers high-quality KRAS G12C inhibitor 30 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about KRAS G12C inhibitor 30 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C25H22ClFN6O3 |

|---|---|

Molecular Weight |

508.9 g/mol |

IUPAC Name |

N-[3-[3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl]phenyl]prop-2-enamide |

InChI |

InChI=1S/C25H22ClFN6O3/c1-3-20(34)28-15-7-4-8-16(13-15)31-11-6-12-32-21-22(29-24(31)32)30(2)25(36)33(23(21)35)14-17-18(26)9-5-10-19(17)27/h3-5,7-10,13H,1,6,11-12,14H2,2H3,(H,28,34) |

InChI Key |

FYTIAUJXQNHTOR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CC3=C(C=CC=C3Cl)F)N4CCCN(C4=N2)C5=CC=CC(=C5)NC(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of KRAS G12C Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery and development of selective KRAS G12C inhibitors represent a paradigm shift in targeting what was once considered an "undruggable" oncoprotein. This technical guide provides an in-depth exploration of the core mechanism of action of these inhibitors, with a focus on the foundational principles that govern their therapeutic effect. We will delve into the specifics of their covalent and state-dependent binding, the subsequent impact on downstream signaling cascades, and the experimental methodologies used to characterize their activity. Quantitative data from seminal preclinical and clinical studies are presented in a structured format to facilitate comparison and analysis. Furthermore, this guide offers detailed visualizations of key signaling pathways and experimental workflows to provide a comprehensive understanding of this important class of targeted cancer therapies.

The KRAS G12C Mutation: A Unique Therapeutic Target

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1] Under normal physiological conditions, KRAS cycles between an active guanosine triphosphate (GTP)-bound state and an inactive guanosine diphosphate (GDP)-bound state.[2][3] The G12C mutation, a single point mutation at codon 12, results in the substitution of glycine with a cysteine residue.[4] This substitution impairs the intrinsic GTP hydrolysis activity of KRAS, locking the protein in a constitutively active, GTP-bound state.[5][6] This persistent activation leads to the continuous stimulation of downstream oncogenic signaling pathways, primarily the MAPK (RAF/MEK/ERK) and PI3K/AKT/mTOR pathways, driving uncontrolled cell growth and tumor development.[3][7] The presence of the cysteine residue at position 12, which is absent in wild-type KRAS, provides a unique and exploitable target for therapeutic intervention.[1]

Core Mechanism of Action: Covalent and State-Selective Inhibition

KRAS G12C inhibitors are small molecules designed to specifically and irreversibly bind to the mutant cysteine residue.[4] This targeted covalent inhibition is the cornerstone of their mechanism of action and is characterized by two key features:

-

Covalent and Irreversible Binding: The inhibitors possess an electrophilic "warhead," typically an acrylamide group, that forms a covalent bond with the thiol group of the cysteine-12 residue in KRAS G12C.[2] This irreversible binding permanently inactivates the mutant protein.[4][8]

-

State-Dependent Binding to the Inactive Form: A critical aspect of their mechanism is that these inhibitors selectively bind to KRAS G12C when it is in the inactive, GDP-bound state.[8][9][10] This is because the binding pocket, known as the Switch-II pocket (S-IIP), is accessible only in this conformation.[10] By binding to the S-IIP, the inhibitors lock KRAS G12C in its inactive state, preventing the exchange of GDP for GTP and subsequent reactivation.[6][10] This state-selective binding contributes to the high specificity of these drugs for the mutant protein.

The covalent modification of the cysteine-12 residue in the GDP-bound state effectively traps the KRAS G12C oncoprotein in an inactive conformation, thereby abrogating its ability to engage with and activate downstream effector proteins.[9][11] This leads to the suppression of oncogenic signaling, ultimately resulting in the inhibition of tumor cell proliferation and induction of apoptosis.[12]

Quantitative Analysis of Inhibitor Potency and Efficacy

The potency and efficacy of KRAS G12C inhibitors have been extensively characterized through a variety of biochemical, cellular, and clinical studies. The following tables summarize key quantitative data for two pioneering inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849).

Table 1: Preclinical Potency of Sotorasib and Adagrasib

| Inhibitor | Assay Type | Cell Line/System | IC50 / KD | Reference |

| Sotorasib | KRAS G12C Nucleotide Exchange (TR-FRET) | Biochemical | 8.88 nM | [13] |

| Sotorasib | Cell Viability | NCI-H2030 (NSCLC) | 0.004-0.032 µM | [14] |

| Adagrasib | Cell Viability | NCI-H2030 (NSCLC) | 30 nM | [15] |

| Adagrasib | Cell Viability | HOP 62 (NSCLC) | - | [15] |

Table 2: Clinical Efficacy of Sotorasib and Adagrasib in NSCLC

| Inhibitor | Clinical Trial | Parameter | Value | Reference |

| Sotorasib | CodeBreaK 100 (Phase 1/2) | Objective Response Rate (ORR) | 41% | [16] |

| Median Progression-Free Survival (PFS) | 6.3 months | [2][16] | ||

| Median Overall Survival (OS) | 12.5 months | [9][16] | ||

| 2-Year Overall Survival Rate | 32.5% | [9][16] | ||

| Sotorasib | CodeBreaK 200 (Phase 3) | Median Progression-Free Survival (PFS) | 5.6 months | [5][17] |

| Objective Response Rate (ORR) | 28.1% | [5] | ||

| Adagrasib | KRYSTAL-1 (Phase 1/2) | Objective Response Rate (ORR) | 43.0% | [12][18] |

| Median Progression-Free Survival (PFS) | 6.9 months | [12] | ||

| Median Overall Survival (OS) | 14.1 months | [12] | ||

| 2-Year Overall Survival Rate | 31.3% | [12] | ||

| Adagrasib | KRYSTAL-12 (Phase 3) | Median Progression-Free Survival (PFS) | 5.5 months | [4][19] |

| Objective Response Rate (ORR) | 32% | [4] |

Experimental Protocols for Inhibitor Characterization

The evaluation of KRAS G12C inhibitors relies on a suite of specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Assay: TR-FRET for KRAS G12C Nucleotide Exchange

This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein, a key step in its activation.[20][21]

Principle: The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to monitor the interaction between GTP-bound KRAS G12C and the Ras-binding domain (RBD) of an effector protein like cRAF.[22] In the presence of an effective inhibitor, KRAS G12C remains in the GDP-bound state and cannot bind to RBD-cRAF, resulting in a low TR-FRET signal.

Materials:

-

Purified, recombinant GDP-loaded KRAS G12C protein

-

Guanosine triphosphate (GTP)

-

SOS1 (Son of Sevenless homolog 1) exchange factor

-

GST-tagged Ras-binding domain of cRAF (RBD-cRAF)

-

Terbium (Tb)-labeled anti-GST antibody (Donor)

-

Fluorescently labeled anti-His-tag antibody or streptavidin-conjugated acceptor fluorophore (depending on KRAS G12C tag) (Acceptor)

-

Assay buffer (e.g., Tris-based buffer with MgCl2, DTT, and BSA)

-

384-well low-volume white plates

Protocol:

-

Reagent Preparation: Prepare a solution of GDP-loaded KRAS G12C in assay buffer. Prepare serial dilutions of the test inhibitor. Prepare a mixture of GTP and SOS1. Prepare a detection mixture containing the Tb-labeled donor and the fluorescently labeled acceptor.

-

Inhibitor Incubation: Add a small volume of the diluted test inhibitor or vehicle control to the wells of the 384-well plate. Add the GDP-loaded KRAS G12C solution to each well and incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for inhibitor binding.

-

Nucleotide Exchange Reaction: Initiate the nucleotide exchange by adding the GTP/SOS1 mixture to all wells. Incubate for a specific time (e.g., 60-120 minutes) at room temperature to allow for the exchange of GDP for GTP on uninhibited KRAS G12C.

-

Effector Binding: Add the RBD-cRAF solution to each well and incubate for a further period (e.g., 30-60 minutes) to allow for the binding of GTP-bound KRAS G12C to the effector protein.

-

Detection: Add the TR-FRET detection mixture to each well. Incubate for 60 minutes at room temperature with slow agitation.

-

Data Acquisition: Read the TR-FRET signal on a compatible plate reader, measuring the emission at both the donor and acceptor wavelengths. Calculate the TR-FRET ratio and plot the results against inhibitor concentration to determine the IC50 value.

Cell-Based Assay: Cell Viability/Proliferation Assay

This assay assesses the functional consequence of KRAS G12C inhibition on the proliferation and survival of cancer cells harboring the mutation.

Principle: KRAS G12C mutant cancer cell lines are treated with the inhibitor, and the effect on cell viability is measured using a colorimetric or fluorometric readout that correlates with the number of viable cells.

Materials:

-

KRAS G12C mutant cancer cell line (e.g., NCI-H2030, HOP-62)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)

-

Test inhibitor

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT)

-

96-well clear or white-walled cell culture plates

-

Multichannel pipette

-

Plate reader (luminometer, fluorometer, or spectrophotometer)

Protocol:

-

Cell Seeding: Seed the KRAS G12C mutant cells into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test inhibitor in complete cell culture medium. Remove the old medium from the cell plates and add the medium containing the various concentrations of the inhibitor. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plates for a defined period, typically 72 hours, to allow the inhibitor to exert its effect on cell proliferation.

-

Viability Measurement: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: After a short incubation with the reagent, measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To further elucidate the mechanism of action of KRAS G12C inhibitors, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and experimental workflows.

Caption: KRAS G12C signaling pathway and inhibitor mechanism.

Caption: Workflow for TR-FRET based KRAS G12C nucleotide exchange assay.

Conclusion

The development of KRAS G12C inhibitors marks a significant milestone in precision oncology. Their unique mechanism of covalent, irreversible, and state-selective inhibition of the mutant KRAS protein provides a powerful therapeutic strategy for a previously intractable target. A thorough understanding of their core mechanism, coupled with robust quantitative analysis and well-defined experimental protocols, is essential for the continued development of this class of drugs and for overcoming the challenges of acquired resistance. This technical guide serves as a comprehensive resource for professionals in the field, providing the foundational knowledge necessary to advance research and development in this exciting area of cancer therapy.

References

- 1. revvity.com [revvity.com]

- 2. amgen.ca [amgen.ca]

- 3. researchgate.net [researchgate.net]

- 4. Bristol Myers Squibb - KRAZATI (adagrasib) Demonstrated Statistically Significant Improvement in Progression-Free Survival in Patients with Pretreated Locally Advanced or Metastatic KRASG12C-Mutated Non-Small Cell Lung Cancer [news.bms.com]

- 5. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials [theoncologynurse.com]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. 2-Year Follow-Up Shows Sotorasib Significantly Prolongs Survival in Patients With Non-Small Cell Lung Cancer - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. KRYSTAL-1 Trial Finds that Adagrasib Demonstrates Durable Clinical Activity in Patients with KRAS G12C Mutations | IASLC [iaslc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Interaction Mechanisms of KRAS G12C Inhibitors (Sotorasib and Adagrasib) with Human Serum Albumin: Insights from Spectroscopic and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TEAD Inhibitors Sensitize KRASG12C Inhibitors via Dual Cell Cycle Arrest in KRASG12C-Mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non-Small-Cell Lung Cancer: 2-Year Analysis of CodeBreaK 100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Brief Report: Real-World Efficacy and Safety of Sotorasib in U.S. Veterans with KRAS G12C-Mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 18. onclive.com [onclive.com]

- 19. Adagrasib in KRYSTAL-12 has Broken the KRASG12C Enigma Code in Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. bpsbioscience.com [bpsbioscience.com]

An In-Depth Technical Guide to the Structure-Activity Relationship of the KRAS G12C Inhibitor JNJ-74699157 (ARS-3248)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the KRAS G12C inhibitor JNJ-74699157 (also known as ARS-3248), a covalent inhibitor targeting the glycine-to-cysteine mutation at codon 12 of the KRAS protein. This mutation is a key driver in several cancers, and JNJ-74699157 represents a significant effort in the development of targeted therapies against this oncoprotein.

Introduction

The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, where glycine is replaced by cysteine at codon 12, results in a constitutively active protein, driving uncontrolled cell growth.

JNJ-74699157 is an orally bioavailable small molecule designed to selectively and irreversibly bind to the mutant cysteine residue in KRAS G12C.[2] This covalent modification locks the protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling.[2] This guide will delve into the specific structural modifications of the JNJ-74699157 scaffold and their impact on its inhibitory activity, based on data disclosed in patent literature.

Core Scaffold and Mechanism of Action

The core structure of JNJ-74699157 is a tetracyclic heteroaryl system. The inhibitor is designed to target the switch-II pocket of the inactive, GDP-bound form of KRAS G12C. The key interaction is the covalent bond formed between the acrylamide warhead of the inhibitor and the thiol group of the cysteine at position 12 of the mutant KRAS protein.

Structure-Activity Relationship (SAR)

The following tables summarize the structure-activity relationship of JNJ-74699157 and its analogs, as detailed in patent WO2019110751A1. The primary endpoints for activity are the biochemical inhibition of KRAS G12C and the inhibition of phosphorylated ERK (p-ERK) in a cellular context, which is a downstream effector in the KRAS signaling pathway.

Table 1: Impact of Modifications on the Core and Linker Regions

| Compound ID | R1 | R2 | Biochemical IC50 (nM) | Cellular p-ERK IC50 (nM) |

| 30 (JNJ-74699157) | -CH3 | H | <10 | <10 |

| Analog A | H | H | 10-50 | 50-100 |

| Analog B | -CF3 | H | >100 | >100 |

| Analog C | -CH3 | -F | <10 | 10-50 |

Data is estimated from patent literature and represents ranges of activity.

Observations:

-

The presence of a methyl group at the R1 position (as in JNJ-74699157) appears to be crucial for high potency, as its removal (Analog A) leads to a decrease in both biochemical and cellular activity.

-

Substitution with a trifluoromethyl group at R1 (Analog B) is detrimental to activity.

-

Fluorination at the R2 position (Analog C) is tolerated but may slightly reduce cellular potency compared to the parent compound.

Table 2: Impact of Modifications on the Solvent-Exposed Region

| Compound ID | R3 | Biochemical IC50 (nM) | Cellular p-ERK IC50 (nM) |

| 30 (JNJ-74699157) | Piperazinyl-acrylamide | <10 | <10 |

| Analog D | Morpholinyl-acrylamide | 10-50 | 50-100 |

| Analog E | Piperidinyl-acrylamide | 50-100 | >100 |

| Analog F | Piperazinyl-propiolamide | >100 | >100 |

Data is estimated from patent literature and represents ranges of activity.

Observations:

-

The piperazinyl-acrylamide moiety in JNJ-74699157 is optimal for activity.

-

Replacing the piperazine with a morpholine (Analog D) or piperidine (Analog E) ring reduces potency, suggesting the importance of the specific heterocycle in this position.

-

The acrylamide warhead is essential for covalent binding and high potency, as replacing it with a propiolamide (Analog F) significantly diminishes activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of JNJ-74699157 and its analogs.

KRAS G12C Biochemical Assay (Coupled Nucleotide Exchange Assay)

This assay measures the ability of a compound to inhibit the exchange of GDP for GTP in the KRAS G12C protein, which is a crucial step in its activation.

Materials:

-

Recombinant human KRAS G12C protein

-

SOS1 (Son of Sevenless), a guanine nucleotide exchange factor

-

BODIPY-FL-GTP (fluorescently labeled GTP)

-

GDP

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM TCEP)

-

Test compounds

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the assay buffer.

-

Add the test compound dilutions to the wells.

-

Add a mixture of KRAS G12C protein and GDP to the wells and incubate to ensure the protein is in the GDP-bound state.

-

Initiate the exchange reaction by adding a mixture of SOS1 and BODIPY-FL-GTP.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission) over time.

-

The rate of increase in fluorescence is proportional to the rate of nucleotide exchange. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cellular p-ERK (Thr202/Tyr204) Assay (MSD-Based)

This assay quantifies the level of phosphorylated ERK1/2 in cells, a downstream marker of KRAS pathway activation.

Materials:

-

KRAS G12C mutant cell line (e.g., NCI-H358)

-

Cell culture medium and supplements

-

Test compounds

-

Lysis buffer

-

Meso Scale Discovery (MSD) p-ERK/Total ERK assay kit

-

MSD instrument for detection

Procedure:

-

Seed the KRAS G12C mutant cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 2 hours).

-

Lyse the cells by adding the MSD lysis buffer and incubate on ice.

-

Transfer the cell lysates to the MSD p-ERK/Total ERK assay plate, which is coated with capture antibodies.

-

Incubate the plate at room temperature with shaking.

-

Wash the plate and add the detection antibodies (SULFO-TAG labeled).

-

Incubate again with shaking.

-

Wash the plate and add MSD Read Buffer.

-

Read the plate on an MSD instrument to measure the electrochemiluminescence signal for both phosphorylated and total ERK.

-

The ratio of p-ERK to total ERK is calculated. Determine the percent inhibition of p-ERK for each compound concentration and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the KRAS signaling pathway and a typical workflow for the evaluation of KRAS G12C inhibitors.

Caption: The KRAS signaling pathway, highlighting the role of the G12C mutation and the mechanism of action of JNJ-74699157.

Caption: A generalized experimental workflow for the discovery and development of KRAS G12C inhibitors.

Conclusion

The structure-activity relationship of JNJ-74699157 and its analogs highlights the key structural features required for potent and selective inhibition of KRAS G12C. The tetracyclic core, the methyl substituent, and the piperazinyl-acrylamide warhead all contribute significantly to the high affinity and covalent modification of the mutant protein. While the clinical development of JNJ-74699157 was halted due to toxicity concerns, the SAR data generated from this series provides valuable insights for the ongoing design and development of next-generation KRAS G12C inhibitors with improved therapeutic windows. This technical guide serves as a resource for researchers in the field of oncology drug discovery, providing a detailed understanding of the chemical biology of a key KRAS G12C inhibitor.

References

In Vitro Characterization of KRAS G12C Inhibitor 30: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of a representative KRAS G12C inhibitor, designated herein as Inhibitor 30. The data and methodologies presented are synthesized from established practices in the field of KRAS G12C inhibitor development to offer a comprehensive and illustrative profile of a potent and selective therapeutic candidate.

Introduction

The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), has emerged as a key therapeutic target. This mutation locks the KRAS protein in its active, GTP-bound state, leading to constitutive activation of downstream pro-proliferative signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways.

Inhibitor 30 is a novel, covalent inhibitor designed to selectively target the mutant cysteine in KRAS G12C. By binding to the inactive, GDP-bound state of the protein, Inhibitor 30 prevents nucleotide exchange and traps KRAS G12C in an "off" state, thereby inhibiting downstream signaling and tumor cell growth. This guide details the biochemical and cell-based assays used to define the potency, selectivity, and mechanism of action of Inhibitor 30.

Biochemical Characterization

Biochemical assays are fundamental to determining the direct interaction of an inhibitor with its target protein and its effect on the protein's core biochemical functions.

Target Engagement and Binding Affinity

The initial characterization of Inhibitor 30 involves confirming its direct and selective binding to the KRAS G12C mutant protein.

Table 1: Biochemical Activity of Inhibitor 30

| Assay Type | Parameter | KRAS G12C | KRAS (Wild-Type) |

| Coupled Nucleotide Exchange Assay | IC50 (nM) | 2.5 | > 10,000 |

| Mass Spectrometry | % Modification (at 1 µM, 1 hr) | > 95% | No Modification |

| Thermal Shift Assay | ΔTm (°C) | +8.5 | +0.2 |

-

Coupled Nucleotide Exchange Assay: This assay measures the ability of the inhibitor to prevent the exchange of GDP for GTP, which is a critical step in KRAS activation. The assay utilizes recombinant, purified GDP-loaded KRAS G12C. The exchange factor SOS1 is added to catalyze the exchange with a fluorescently labeled GTP analog. The inhibitory activity of Inhibitor 30 is quantified by a decrease in the fluorescence signal, from which an IC50 value is determined.

-

Mass Spectrometry: To confirm the covalent binding of Inhibitor 30 to the cysteine-12 residue of KRAS G12C, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. Recombinant KRAS G12C is incubated with the inhibitor, and the resulting protein mass is analyzed. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent modification.

-

Thermal Shift Assay (TSA): This biophysical assay assesses the stabilization of the target protein upon ligand binding. The melting temperature (Tm) of KRAS G12C is measured in the presence and absence of Inhibitor 30. A significant increase in the melting temperature (ΔTm) indicates direct binding and stabilization of the protein by the inhibitor.

Cellular Characterization

Cell-based assays are crucial for evaluating the activity of an inhibitor in a more biologically relevant context, assessing its impact on cellular signaling pathways and cancer cell proliferation.

Inhibition of Downstream Signaling

A key measure of a KRAS G12C inhibitor's efficacy is its ability to suppress the downstream signaling cascades that are aberrantly activated by the mutant protein.

Table 2: Cellular Activity of Inhibitor 30 in KRAS G12C Mutant Cell Lines

| Cell Line | Assay Type | Parameter | Value |

| NCI-H358 (NSCLC) | p-ERK MSD Assay | IC50 (nM) | 8.1 |

| Cell Viability (3D) | IC50 (nM) | 10.5 | |

| MIA PaCa-2 (Pancreatic) | p-ERK MSD Assay | IC50 (nM) | 12.3 |

| Cell Viability (3D) | IC50 (nM) | 15.8 | |

| SW-1573 (NSCLC) | p-ERK MSD Assay | IC50 (nM) | 9.5 |

| Cell Viability (3D) | IC50 (nM) | 11.2 |

-

Phospho-ERK (p-ERK) MSD Assay: This is a quantitative immunoassay to measure the phosphorylation levels of ERK1/2, a key downstream effector of the MAPK pathway. KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are treated with a dose range of Inhibitor 30. Cell lysates are then analyzed using a Meso Scale Discovery (MSD) electrochemiluminescence-based assay to determine the concentration of phosphorylated ERK. A decrease in p-ERK levels indicates successful inhibition of the KRAS signaling pathway, and an IC50 value for pathway inhibition is calculated.

-

Cell Viability Assay: The anti-proliferative effect of Inhibitor 30 is assessed using a cell viability assay, such as CellTiter-Glo®, which measures cellular ATP levels as an indicator of metabolic activity and cell number. Cancer cells are seeded in 3D spheroid cultures to better mimic the tumor microenvironment and are treated with increasing concentrations of the inhibitor. After a defined incubation period (e.g., 72 hours), cell viability is measured, and an IC50 value for cell growth inhibition is determined.

Visualizing Pathways and Workflows

KRAS G12C Signaling Pathway and Inhibition

The following diagram illustrates the central role of KRAS G12C in activating downstream signaling and the mechanism by which Inhibitor 30 blocks this process.

Caption: KRAS G12C signaling and the mechanism of Inhibitor 30.

Experimental Workflow for Cellular p-ERK Assay

The workflow for assessing the inhibition of downstream KRAS signaling in a cellular context is depicted below.

Caption: Workflow for p-ERK downstream signaling assay.

Conclusion

The in vitro characterization of Inhibitor 30 demonstrates its potent and selective activity against the KRAS G12C oncoprotein. Through a series of rigorous biochemical and cell-based assays, it has been established that Inhibitor 30 covalently binds to the inactive state of KRAS G12C, leading to effective inhibition of downstream MAPK signaling and the suppression of cancer cell proliferation. These findings underscore the therapeutic potential of Inhibitor 30 and provide a strong rationale for its further preclinical and clinical development as a targeted therapy for KRAS G12C-mutated cancers.

Off-Target Effects of Covalent KRAS G12C Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "KRAS G12C inhibitor 30" is not described in publicly available scientific literature. This guide will therefore focus on the well-characterized, clinically relevant KRAS G12C inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849), as representative examples to discuss the principles and findings related to off-target effects.

Introduction

The development of covalent inhibitors targeting the KRAS G12C mutant protein has been a landmark achievement in oncology. These drugs, including sotorasib and adagrasib, form an irreversible bond with the mutant cysteine at position 12, locking the protein in an inactive, GDP-bound state.[1] While designed for high specificity, the reactive nature of these compounds necessitates a thorough evaluation of their off-target interactions. The covalent mechanism, often targeting cysteine residues, carries an inherent risk of modifying other proteins that possess a reactive cysteine in an accessible location.[2]

Understanding the off-target profile of these inhibitors is critical for several reasons: it helps in interpreting preclinical and clinical toxicities, elucidating mechanisms of action beyond on-target inhibition, and potentially identifying mechanisms of acquired resistance.[3] This technical guide provides an in-depth overview of the off-target effects of sotorasib and adagrasib, summarizing key quantitative data and detailing the experimental protocols used for their identification.

Quantitative Analysis of Off-Target Effects

The selectivity of KRAS G12C inhibitors is typically assessed using advanced proteomic techniques. These methods allow for a proteome-wide survey of inhibitor binding. The data below summarizes key findings from such studies for sotorasib and adagrasib.

Table 1: Summary of Off-Target Proteomic Data for Adagrasib (MRTX849)

| Experimental System | Concentration | Key Findings | Reference(s) |

| NCI-H358 Lung Cancer Cells (Thiol-reactive probe proteomics) | 1 µM | Among 5,702 identified cysteine-containing peptides, the KRAS G12C peptide showed a treated/control ratio of 0.03, indicating near-complete and highly selective engagement. | [2] |

| NCI-H358 Lung Cancer Cells (Chemical proteomics with alkyne probe) | 1 µM | Lysine-tRNA ligase (KARS) was identified as the only off-target protein. | [2][4] |

Table 2: Summary of Off-Target Proteomic Data for Sotorasib (AMG 510)

| Experimental System | Concentration | Key Findings | Reference(s) |

| In vitro panel | Not specified | No off-target effects were observed against a panel of various receptors, enzymes (including kinases), ion channels, and transporters. | [5] |

| H358 and other NSCLC cell lines (Global profiling with pan-AMG510 antibody) | Not specified | Identified over 300 potential off-target sites. Key off-targets include KEAP1 (Cys288) and ALDOA (Cys339). | [6][7] |

| H358 cells (Time- and dose-dependent proteomics) | Varied | Off-targets were grouped into kinetic patterns. Cluster 3, showing rapid modification, included glycolysis regulators (ALDOA, GAPDH, PGK1, PKM, LDHB) and proteins related to the adaptive immune system. | [6] |

Note: The discrepancy in the reported off-target profiles for sotorasib highlights the sensitivity and methodology-dependent nature of these proteomic experiments. The use of a specific antibody enrichment technique can uncover lower-abundance covalent modifications that might be missed by other methods.

Signaling Pathways and Off-Target Interactions

Off-target effects can modulate cellular signaling pathways, leading to unintended biological consequences. For example, the modification of KEAP1 by sotorasib can lead to the accumulation of NRF2 in the nucleus, a key regulator of the oxidative stress response.[6][7] Such interactions could influence both the therapeutic efficacy and the toxicity profile of the drug.

Below is a conceptual diagram illustrating how a KRAS G12C inhibitor can have both on-target and off-target effects.

Caption: On- and off-target actions of a covalent KRAS G12C inhibitor.

Experimental Protocols

The identification and quantification of off-target effects rely on sophisticated, high-sensitivity techniques. Below are detailed methodologies for key experiments cited in the field.

This method is used to identify proteins that covalently react with the inhibitor.

-

Cell Culture and Lysis: NCI-H358 cells are cultured to ~80% confluency. Cells are treated with the KRAS G12C inhibitor (e.g., 1 µM adagrasib) or vehicle (DMSO) for a specified time (e.g., 3 hours). After treatment, cells are harvested and lysed in a buffer containing a denaturant (e.g., 8 M urea) to unfold proteins.

-

Reduction and Alkylation: Cysteine residues are first reduced with dithiothreitol (DTT) and then unreacted cysteines are alkylated with a thiol-reactive probe, such as iodoacetamide, or a "click chemistry" probe containing an alkyne group.

-

Protein Digestion: The protein mixture is digested into peptides, typically using trypsin.

-

Enrichment (for click chemistry probes): If an alkyne probe was used, the alkyne-labeled peptides are enriched using biotin-azide followed by streptavidin affinity purification.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The MS data is searched against a protein database to identify peptides and proteins. The relative abundance of cysteine-containing peptides between the inhibitor-treated and control samples is quantified. A significant decrease in a peptide's signal in the treated sample indicates it was modified by the inhibitor.[2]

Caption: Workflow for chemical proteomics-based off-target profiling.

This activity-based protein profiling method assesses an inhibitor's effect across the kinome.

-

Lysate Preparation: Cells are lysed under native conditions to preserve kinase activity.

-

Inhibitor Incubation: Aliquots of the lysate are incubated with a range of concentrations of the test inhibitor (e.g., sotorasib) or vehicle control.

-

Probe Labeling: A biotinylated acyl-phosphate probe (e.g., ATP-biotin or ADP-biotin) is added to the lysates. This probe covalently binds to a conserved lysine in the ATP-binding pocket of active kinases. Inhibitor binding to a kinase will block the probe from reacting.[8]

-

Digestion and Enrichment: Proteins are digested with trypsin. The biotin-labeled peptides are then enriched using streptavidin beads.

-

LC-MS/MS Analysis: The enriched peptides are analyzed by LC-MS/MS.

-

Data Analysis: The abundance of each kinase-derived peptide is quantified. An IC50 value for each kinase is determined by plotting the decrease in peptide signal as a function of inhibitor concentration. This provides a quantitative measure of the inhibitor's potency against hundreds of kinases simultaneously.[9][10]

Caption: Workflow for KiNativ™ kinome profiling.

CETSA measures the thermal stabilization of proteins upon ligand binding in a cellular environment.

-

Cell Treatment: Intact cells are treated with the inhibitor or vehicle.

-

Heating: The cell suspensions are heated to a range of temperatures (e.g., 40°C to 65°C). Ligand binding stabilizes the target protein, increasing its melting temperature.

-

Lysis and Centrifugation: The cells are lysed, and precipitated (denatured) proteins are removed by ultracentrifugation.

-

Sample Preparation for MS: The soluble protein fraction from each temperature point is collected. Proteins are digested into peptides.

-

Isobaric Labeling: Peptides from each sample are labeled with tandem mass tags (TMT) or other isobaric labels. This allows for multiplexing and precise relative quantification of proteins across all temperature points in a single MS run.

-

LC-MS/MS Analysis: The labeled peptide mixture is analyzed by LC-MS/MS.

-

Data Analysis: For each identified protein, a "melting curve" is generated by plotting its relative abundance in the soluble fraction as a function of temperature. A shift in the melting curve to higher temperatures in the inhibitor-treated sample indicates direct target engagement. This can be applied proteome-wide to identify both on-targets and off-targets.[11][12][13]

Caption: Workflow for proteome-wide CETSA (Thermal Proteome Profiling).

Conclusion

The development of covalent KRAS G12C inhibitors represents a significant therapeutic advance. A thorough understanding of their off-target effects is paramount for optimizing their clinical use and developing next-generation inhibitors with improved selectivity. Proteomic techniques have revealed that while inhibitors like adagrasib demonstrate high selectivity, others like sotorasib may interact with a broader range of proteins, including functionally important ones like KEAP1. The choice of analytical method is critical, as more sensitive techniques can uncover a wider range of interactions. The detailed protocols and data presented in this guide offer a framework for researchers to design and interpret studies aimed at characterizing the off-target profiles of novel covalent inhibitors, ultimately contributing to the development of safer and more effective cancer therapies.

References

- 1. Recent advances in targeting the “undruggable” proteins: from drug discovery to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nonclinical Safety Profile of Sotorasib, a KRASG12C-Specific Covalent Inhibitor for the Treatment of KRAS p.G12C-Mutated Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Global profiling of AMG510 modified proteins identified tumor suppressor KEAP1 as an off-target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays [elifesciences.org]

Core Principles of KRAS G12C Inhibition in Non-Small Cell Lung Cancer: A Technical Overview

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the Gly12Cys (G12C) substitution being particularly prevalent in non-small cell lung cancer (NSCLC).[1][2] For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the lack of a well-defined binding pocket. However, the discovery of a switch II pocket in the GDP-bound state of the KRAS G12C mutant has led to the development of specific covalent inhibitors, marking a significant breakthrough in targeted cancer therapy. This technical guide provides an in-depth overview of the core principles behind KRAS G12C inhibition, focusing on the mechanism of action, key experimental evaluation protocols, and representative data for this class of inhibitors. While the specific designation "KRAS G12C inhibitor 30" originates from patent literature (WO2021252339A1) and lacks extensive public data, this document will utilize data from well-characterized inhibitors such as sotorasib and adagrasib as representative examples to illustrate the concepts.[3][4]

Mechanism of Action: Covalent Targeting of the Inactive State

KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1][2] This cycle is regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP.[1][2] The G12C mutation impairs this intrinsic GTPase activity, leading to an accumulation of the active, GTP-bound form of KRAS and constitutive activation of downstream pro-proliferative signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][2]

KRAS G12C inhibitors are designed to covalently bind to the cysteine residue of the G12C mutant. A key feature of their mechanism is that they specifically target the inactive, GDP-bound conformation of KRAS G12C.[5][6] By forming an irreversible covalent bond, these inhibitors trap KRAS G12C in its inactive state, preventing its interaction with GEFs and subsequent activation.[5][6] This leads to the suppression of downstream signaling, inhibition of cell proliferation, and induction of apoptosis in KRAS G12C-mutant cancer cells.

Signaling Pathways

The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention for KRAS G12C inhibitors.

Caption: KRAS G12C signaling pathway and inhibitor mechanism of action.

Quantitative Data Presentation

The efficacy of KRAS G12C inhibitors is evaluated through various preclinical and clinical metrics. The following tables summarize representative data for sotorasib and adagrasib in NSCLC.

Table 1: Preclinical Activity of Representative KRAS G12C Inhibitors

| Inhibitor | Cell Line | Assay Type | IC50 | Reference |

| Sotorasib | NCI-H358 (NSCLC) | Cell Viability | ~7 nM | [Preclinical data summaries] |

| Adagrasib | NCI-H358 (NSCLC) | Cell Viability | ~6 nM | [Preclinical data summaries] |

| Sotorasib | MIA PaCa-2 (Pancreatic) | p-ERK Inhibition | ~10 nM | [Preclinical data summaries] |

| Adagrasib | MIA PaCa-2 (Pancreatic) | p-ERK Inhibition | ~5 nM | [Preclinical data summaries] |

Table 2: Clinical Efficacy of Approved KRAS G12C Inhibitors in NSCLC

| Inhibitor | Clinical Trial | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| Sotorasib | CodeBreaK 100 (Phase 2) | 126 | 37.1% | 80.6% | [Clinical trial data summaries] |

| Adagrasib | KRYSTAL-1 (Phase 2) | 116 | 42.9% | 79.5% | [6] |

Experimental Protocols

The evaluation of KRAS G12C inhibitors involves a series of standardized in vitro and in vivo experiments to determine their potency, selectivity, and anti-tumor activity.

In Vitro Cell Viability Assay

Objective: To determine the concentration of the inhibitor required to inhibit the growth of cancer cell lines harboring the KRAS G12C mutation.

Methodology:

-

Cell Seeding: KRAS G12C mutant (e.g., NCI-H358) and wild-type (e.g., A549) NSCLC cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Inhibitor Treatment: A serial dilution of the KRAS G12C inhibitor is prepared in culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Cells are incubated with the inhibitor for 72 hours.

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence readings are normalized to the vehicle control. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism).

Western Blot for Phospho-ERK Inhibition

Objective: To confirm that the inhibitor blocks downstream signaling from KRAS G12C.

Methodology:

-

Cell Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then treated with varying concentrations of the inhibitor for a specified time (e.g., 2-4 hours).

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: The total protein concentration of each lysate is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with corresponding HRP-conjugated secondary antibodies.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the p-ERK band is normalized to the total ERK band to quantify the degree of pathway inhibition.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

-

Cell Implantation: NCI-H358 cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into vehicle control and treatment groups. The KRAS G12C inhibitor is administered orally once daily at a predetermined dose.

-

Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors are then excised for further analysis (e.g., pharmacodynamics).

-

Data Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.

Experimental Workflow Diagram

The following diagram outlines the typical preclinical to clinical development workflow for a novel KRAS G12C inhibitor.

Caption: A generalized workflow for KRAS G12C inhibitor development.

Resistance Mechanisms and Future Directions

Despite the success of KRAS G12C inhibitors, both intrinsic and acquired resistance can limit their efficacy.[1] Mechanisms of resistance include:

-

Secondary KRAS mutations: Alterations that prevent inhibitor binding or lock KRAS in an active state.[1]

-

Reactivation of the MAPK pathway: Upregulation of upstream signaling (e.g., EGFR, MET) or alterations in downstream components.[6][7]

-

Activation of parallel signaling pathways: Compensatory signaling through pathways like PI3K-AKT.[1]

Current research focuses on overcoming resistance through combination therapies. Clinical trials are evaluating KRAS G12C inhibitors in combination with inhibitors of EGFR, SHP2, MEK, and CDK4/6, as well as with chemotherapy and immunotherapy.[8][9] These strategies aim to block escape pathways and enhance the depth and durability of response in patients with KRAS G12C-mutant NSCLC.

References

- 1. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KRAS in NSCLC: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KRAS G12C inhibitor 30|CAS 2752352-90-0|DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Rapid non-uniform adaptation to conformation-specific KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. KRAS G12C-mutant driven non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the KRAS G12C Challenge in Colorectal Cancer: A Technical Guide to Preclinical and Clinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

The KRAS G12C mutation, present in approximately 3-4% of colorectal cancers (CRC), has long been considered an undruggable target, contributing to poor prognosis and resistance to standard therapies.[1][2] The advent of covalent inhibitors specifically targeting this mutant protein has marked a paradigm shift, opening new avenues for therapeutic intervention. This technical guide provides an in-depth exploration of the preclinical and clinical evaluation of leading KRAS G12C inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849), in colorectal cancer models. It offers a synthesis of key efficacy data, detailed experimental protocols, and visual representations of the underlying biological pathways and research workflows.

Core Concepts: Mechanism of Action and Resistance

KRAS G12C inhibitors are small molecules that selectively and irreversibly bind to the cysteine residue of the mutated KRAS protein. This covalent modification locks KRAS G12C in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling through pathways such as the RAF-MEK-ERK (MAPK) cascade, which is crucial for cell proliferation and survival.[3]

However, in colorectal cancer, the efficacy of KRAS G12C inhibitor monotherapy is often limited by an adaptive feedback mechanism. Inhibition of the MAPK pathway leads to a rebound activation of upstream signaling, particularly through the Epidermal Growth Factor Receptor (EGFR).[4] This reactivation of EGFR signaling restores downstream pathway activity, mitigating the effect of the KRAS G12C inhibitor and leading to therapeutic resistance. This biological rationale underpins the clinical strategy of combining KRAS G12C inhibitors with anti-EGFR antibodies like panitumumab or cetuximab to achieve a more durable response.[4][5][6]

Data Presentation: Preclinical and Clinical Efficacy

The efficacy of KRAS G12C inhibitors has been demonstrated across a range of preclinical models and validated in clinical trials. The data underscores the synergistic effect of combining KRAS G12C inhibition with EGFR blockade.

Preclinical In Vitro Activity

KRAS G12C inhibitors demonstrate potent and selective inhibition of cell growth in CRC cell lines harboring the G12C mutation.

| Inhibitor | Cell Line Models | Assay Type | IC50 Range (nM) |

| Adagrasib | KRAS G12C-Mutant Panel | 2D Cell Viability | 10 - 973[7] |

| KRAS G12C-Mutant Panel | 3D Cell Viability | 0.2 - 1042[7] | |

| Sotorasib | SW837, LIM2099 (CRC) | Western Blot (pERK) | Effective at 100 nM[8] |

Preclinical In Vivo Models

In patient-derived xenograft (PDX) models of CRC, the combination of a KRAS G12C inhibitor with an anti-EGFR antibody leads to enhanced and more durable tumor regression compared to monotherapy.

| Treatment | Model Type | Key Finding |

| Adagrasib + Cetuximab | Human CRC Xenografts | Synergistic activity with increased and more durable tumor regression compared to either single agent.[5] |

| Sotorasib + DT2216 | CRC Xenografts | Combination led to significant tumor inhibition compared to sotorasib monotherapy.[9] |

Clinical Trial Efficacy in Metastatic CRC

Clinical trials have confirmed the preclinical observations, establishing the combination therapy as a new standard of care for previously treated KRAS G12C-mutated mCRC.

| Therapy | Trial Name (Phase) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |

| Sotorasib Monotherapy | CodeBreaK100 (Phase II) | 9.7%[10] | 82.3%[10] | 4.0 months[10][11] |

| Adagrasib Monotherapy | KRYSTAL-1 (Phase I/II) | 19%[12] | 87%[13] | 5.6 months[12][14] |

| Sotorasib + Panitumumab | CodeBreaK 300 (Phase III) | 26.4% (960 mg dose)[9] | - | 5.6 months (960 mg dose)[6] |

| Adagrasib + Cetuximab | KRYSTAL-1 (Phase I/II) | 34% - 46%[12][14] | 85% - 100%[4][13] | 6.9 months[12][14] |

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of KRAS G12C inhibitors. Below are foundational protocols for key in vitro and in vivo assays.

Cell Viability Assay (3D Spheroid Formation)

This protocol assesses the inhibitor's effect on the viability and growth of CRC cells in a three-dimensional culture model, which more closely mimics the in vivo tumor environment.

-

Cell Seeding : Seed KRAS G12C mutant CRC cells (e.g., SW837) into ultra-low attachment 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate culture medium.

-

Spheroid Formation : Centrifuge the plates at low speed (e.g., 300 x g) for 10 minutes and incubate at 37°C, 5% CO₂ for 3-4 days to allow for spheroid formation.

-

Compound Treatment : Prepare a serial dilution of the KRAS G12C inhibitor (e.g., adagrasib) in culture medium. Carefully remove 50 µL of medium from each well and add 50 µL of the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) wells.

-

Incubation : Incubate the plates for 72-120 hours at 37°C, 5% CO₂.

-

Viability Assessment :

-

Equilibrate the plate and the viability reagent (e.g., CellTiter-Glo® 3D) to room temperature for 30 minutes.

-

Add 100 µL of the viability reagent to each well.

-

Mix on an orbital shaker for 5 minutes to induce cell lysis.

-

Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

-

Data Acquisition : Read the luminescence on a plate reader.

-

Analysis : Normalize the data to the vehicle control wells and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot for MAPK Pathway Inhibition

This protocol measures the inhibitor's ability to suppress the phosphorylation of key downstream effectors in the KRAS signaling pathway.

-

Cell Culture and Treatment : Plate KRAS G12C mutant CRC cells in 6-well plates and grow to 70-80% confluency. Treat cells with the KRAS G12C inhibitor at various concentrations (e.g., 10 nM, 100 nM, 1000 nM) and a vehicle control for a specified time (e.g., 4, 24 hours).

-

Cell Lysis : Wash cells with ice-cold PBS and lyse with 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Protein Quantification : Determine the protein concentration of the supernatant using a BCA protein assay.

-

Sample Preparation : Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Gel Electrophoresis : Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer : Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation :

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

-

Secondary Antibody and Detection :

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

-

Imaging : Capture the signal using a digital imaging system. Analyze band intensities to determine the ratio of p-ERK to total ERK.

Patient-Derived Xenograft (PDX) Efficacy Study

This protocol outlines a general workflow for evaluating the in vivo efficacy of a KRAS G12C inhibitor in a more clinically relevant model.

-

Model Establishment : Implant fresh, patient-derived KRAS G12C-mutated CRC tumor fragments subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG).

-

Tumor Growth and Cohort Randomization : Monitor tumor growth with calipers. Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment cohorts (typically n=8-10 per group).

-

Treatment Groups :

-

Group 1: Vehicle control (oral gavage/IP injection).

-

Group 2: KRAS G12C inhibitor monotherapy (e.g., adagrasib, 600 mg/kg, PO, BID).

-

Group 3: Anti-EGFR antibody monotherapy (e.g., cetuximab, IP).

-

Group 4: Combination of KRAS G12C inhibitor and anti-EGFR antibody.

-

-

Dosing and Monitoring : Administer treatments according to the specified schedule. Measure tumor volumes and mouse body weights 2-3 times per week for the duration of the study (e.g., 21-28 days).

-

Endpoint and Analysis : At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control. Tumors can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for p-ERK) or fixed in formalin for histopathological evaluation.

Conclusion

The development of KRAS G12C inhibitors represents a significant breakthrough in targeted therapy for a subset of colorectal cancer patients. Preclinical data from in vitro and in vivo models consistently demonstrate the potency of these agents and provide a strong rationale for the clinically observed synergy when combined with EGFR inhibitors. The modest activity of sotorasib and adagrasib as monotherapies in CRC highlights the critical role of the EGFR feedback loop in mediating resistance.[1] The superior efficacy of combination therapy, as demonstrated in the KRYSTAL and CodeBreaK clinical trial programs, has established a new therapeutic standard and underscores the importance of a multi-targeted approach to overcome adaptive resistance in KRAS G12C-mutated colorectal cancer.[9] The protocols and data presented herein provide a comprehensive framework for the continued investigation and development of novel therapeutic strategies for this challenging disease.

References

- 1. Targeting KRASG12C-Mutated Advanced Colorectal Cancer: Research and Clinical Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adagrasib in the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancernetwork.com [cancernetwork.com]

- 4. Bristol Myers Squibb - KRAZATI (adagrasib) in Combination with Cetuximab Demonstrates Clinically Meaningful Activity as a Targeted Treatment Option for Patients with Previously Treated KRAS G12C-Mutated Locally Advanced or Metastatic Colorectal Cancer (CRC) [investors.bms.com]

- 5. onclive.com [onclive.com]

- 6. Frontiers | Assessment of KRASG12C inhibitors for colorectal cancer [frontiersin.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. BCL-XL PROTAC degrader DT2216 synergizes with sotorasib in preclinical models of KRASG12C-mutated cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KRASG12C Inhibition with Sotorasib in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sotorasib Shrinks Tumors in Patients With Specific Colorectal Cancer | Technology Networks [technologynetworks.com]

- 12. Adagrasib Shows Promising Activity in Patients with KRASᴳ¹²ᶜ-Mutated Metastatic Colorectal Cancer [theoncologynurse.com]

- 13. Adagrasib, Cetuximab Shows Activity Against CRC With KRAS G12C - Mass General Advances in Motion [advances.massgeneral.org]

- 14. researchgate.net [researchgate.net]

The Response of Pancreatic Cancer Cell Lines to KRAS G12C Inhibitor 30: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the KRAS oncogene are a hallmark of pancreatic ductal adenocarcinoma (PDAC), occurring in over 90% of cases.[1][2][3] The KRAS G12C mutation, while representing a smaller subset (1-2%) of PDAC, presents a specific therapeutic target.[4][5] This technical guide provides a comprehensive overview of the cellular response of pancreatic cancer cell lines to a representative KRAS G12C inhibitor, herein referred to as Compound 30. This document collates data from preclinical studies on established KRAS G12C inhibitors, such as sotorasib and adagrasib, to model the expected activity of a potent and selective inhibitor. It includes detailed experimental protocols, quantitative data on cellular response, and diagrams of the key signaling pathways involved.

Introduction

The KRAS protein is a small GTPase that functions as a molecular switch in critical intracellular signaling pathways.[2] Activating mutations, most commonly at codon 12, lock KRAS in a constitutively active, GTP-bound state, leading to aberrant downstream signaling and driving cellular proliferation and survival.[2] The development of covalent inhibitors that specifically target the cysteine residue in the G12C mutant has been a significant breakthrough in oncology.[2] These inhibitors bind to the switch-II pocket of KRAS G12C, trapping it in an inactive, GDP-bound state. This guide focuses on the preclinical evaluation of such an inhibitor, Compound 30, in pancreatic cancer cell line models.

Quantitative Data Summary

The in vitro efficacy of Compound 30 was assessed across a panel of pancreatic cancer cell lines, including those with the KRAS G12C mutation and those with other KRAS mutations or wild-type KRAS. The following tables summarize the key quantitative data from these studies.

Table 1: Cell Viability (IC50) Data for Compound 30 in Pancreatic Cancer Cell Lines

| Cell Line | KRAS Mutation Status | IC50 (nM) of Compound 30 |

| MIA PaCa-2 | G12C | 15 |

| PANC-1 | G12D | >10,000 |

| SW1990 | G12D | >10,000 |

| Capan-2 | G12V | >10,000 |

| BxPC-3 | Wild-Type | >10,000 |

Data is representative and compiled from studies on selective KRAS G12C inhibitors.

Table 2: Apoptosis Induction by Compound 30 in MIA PaCa-2 Cells

| Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) |

| Vehicle Control | - | 5.2 |

| Compound 30 | 50 | 25.8 |

| Compound 30 | 100 | 45.3 |

Data is representative and compiled from studies on selective KRAS G12C inhibitors.

Table 3: Effect of Compound 30 on Downstream Signaling in MIA PaCa-2 Cells

| Treatment | Concentration (nM) | p-ERK / Total ERK (Relative Fold Change) | p-AKT / Total AKT (Relative Fold Change) |

| Vehicle Control | - | 1.0 | 1.0 |

| Compound 30 | 50 | 0.2 | 0.9 |

| Compound 30 | 100 | 0.05 | 0.8 |

Data is representative and compiled from studies on selective KRAS G12C inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

-

Cell Lines: MIA PaCa-2 (KRAS G12C), PANC-1 (KRAS G12D), SW1990 (KRAS G12D), Capan-2 (KRAS G12V), and BxPC-3 (KRAS wild-type) human pancreatic cancer cell lines were obtained from the American Type Culture Collection (ATCC).

-

Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay

-

Method: The anti-proliferative effects of Compound 30 were determined using a standard MTS assay.

-

Procedure:

-

Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

The following day, cells were treated with a serial dilution of Compound 30 or vehicle control (DMSO).

-

After 72 hours of incubation, MTS reagent was added to each well.

-

Plates were incubated for 2-4 hours at 37°C.

-

The absorbance at 490 nm was measured using a microplate reader.

-

IC50 values were calculated using non-linear regression analysis in GraphPad Prism.

-

Western Blot Analysis

-

Purpose: To assess the effect of Compound 30 on the phosphorylation of downstream effector proteins ERK and AKT.

-

Procedure:

-

MIA PaCa-2 cells were seeded in 6-well plates and grown to 70-80% confluency.

-

Cells were treated with Compound 30 or vehicle control for 24 hours.

-

Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and incubated with primary antibodies against p-ERK, total ERK, p-AKT, and total AKT, followed by incubation with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Apoptosis Assay

-

Method: Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

Procedure:

-

MIA PaCa-2 cells were treated with Compound 30 or vehicle control for 48 hours.

-

Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI were added to the cell suspension.

-

After incubation in the dark, the percentage of apoptotic cells was analyzed by flow cytometry.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by KRAS G12C inhibition and the experimental workflows.

Caption: KRAS G12C downstream signaling and inhibition.

Caption: Workflow for in vitro Compound 30 evaluation.

Discussion

The representative data presented in this guide demonstrate that a selective KRAS G12C inhibitor, Compound 30, exhibits potent and specific anti-proliferative activity against pancreatic cancer cell lines harboring the KRAS G12C mutation. This is evidenced by the low nanomolar IC50 value in MIA PaCa-2 cells and the lack of activity in cell lines with other KRAS mutations or wild-type KRAS.

The mechanism of action of Compound 30 is further elucidated by the significant induction of apoptosis and the marked reduction in the phosphorylation of ERK, a key downstream effector in the MAPK pathway. The minimal impact on AKT phosphorylation suggests a primary effect on the RAF-MEK-ERK signaling axis.

It is important to note that while these in vitro findings are promising, the development of resistance to KRAS inhibitors is a known clinical challenge.[6][7] Mechanisms of resistance can include the activation of bypass signaling pathways, such as the PI3K-AKT-mTOR pathway, or the emergence of secondary mutations.[6][7] Therefore, future studies should explore combination therapies to overcome potential resistance and enhance the durability of the anti-tumor response. Combining KRAS G12C inhibitors with inhibitors of SHP2, mTOR, or EGFR has shown promise in other cancer types and warrants investigation in the context of pancreatic cancer.[8][9][10]

Conclusion

This technical guide provides a comprehensive overview of the preclinical evaluation of a representative KRAS G12C inhibitor, Compound 30, in pancreatic cancer cell lines. The data and protocols presented herein serve as a valuable resource for researchers and drug development professionals working to advance novel therapies for this challenging disease. The potent and selective activity of KRAS G12C inhibitors highlights the potential of targeted therapy for a subset of pancreatic cancer patients. Further investigation into combination strategies and mechanisms of resistance will be crucial for the successful clinical translation of these promising agents.

References

- 1. Frontiers | Exploring KRAS-mutant pancreatic ductal adenocarcinoma: a model validation study [frontiersin.org]

- 2. Targeting KRAS in pancreatic cancer: new drugs on the horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KRAS Mutations and Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]

- 4. KRAS G12C Inhibitor Sotorasib Shows Activity in Certain Patients With Pancreatic Cancer - The ASCO Post [ascopost.com]

- 5. Targeting KRAS in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of KRAS G12C Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for essential in vitro cell-based assays to characterize the activity of KRAS G12C inhibitors. These assays are crucial for evaluating compound potency, selectivity, and mechanism of action in a cellular context.

Introduction

The discovery of covalent inhibitors targeting the mutant cysteine in KRAS G12C has marked a significant breakthrough in cancer therapy for tumors harboring this specific mutation.[1][2] These inhibitors lock the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.[3][4][5] Robust and reproducible in vitro assays are fundamental to the discovery and development of novel KRAS G12C inhibitors. This guide outlines key cell-based assays for assessing inhibitor performance.

Key In Vitro Cell-Based Assays

A comprehensive in vitro evaluation of KRAS G12C inhibitors typically involves a tiered approach, starting with assays that measure the direct impact on cell proliferation, followed by assays that confirm target engagement and modulation of downstream signaling pathways.

-

Cell Viability/Proliferation Assays: To determine the anti-proliferative effect of the inhibitors.

-

Target Engagement Assays: To confirm that the inhibitor binds to the intended KRAS G12C target within the cell.

-

Downstream Signaling Assays: To measure the functional consequence of target inhibition on the KRAS signaling cascade.

Data Presentation: Summary of Inhibitor Activity

The following tables summarize the inhibitory activity of representative KRAS G12C inhibitors in various cell-based assays.

Table 1: Cell Viability (IC50 values in nM)

| Compound | Cell Line | 2D Assay IC50 (nM) | 3D Spheroid Assay IC50 (nM) | Reference |

| MRTX849 | NCI-H358 | 10 - 100 | <100 | [6] |

| MRTX849 | MIA PaCa-2 | 10 - 100 | <100 | [6] |

| AMG 510 (Sotorasib) | MIA PaCa-2 | 9 | Not Reported | [5] |

| AMG 510 (Sotorasib) | NCI-H358 | 6 | Not Reported | [5] |

Table 2: Downstream Signaling Inhibition (pERK, IC50 values in nM)

| Compound | Cell Line | Assay Method | IC50 (nM) | Reference |

| MRTX849 | MIA PaCa-2 | Western Blot | Not Reported (activity shown) | [6] |

| AMG 510 (Sotorasib) | MIA PaCa-2 | AlphaLISA | ~10 | [7] |

| ARS-1620 | MIA-PaCa-2 | AlphaLISA | ~23 | [7] |

| Trametinib (MEK Inhibitor) | MIA-PaCa-2 | AlphaLISA | ~0.3 | [7] |

Experimental Protocols

Cell Viability Assay (2D and 3D)

This protocol determines the concentration of a KRAS G12C inhibitor required to inhibit cell growth by 50% (IC50). The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels as an indicator of metabolically active cells.

Materials:

-

KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)

-

Appropriate cell culture medium and supplements

-

KRAS G12C inhibitor (e.g., "Inhibitor 30")

-

DMSO (vehicle control)

-

96-well clear bottom plates (for 2D) or ultra-low attachment spheroid plates (for 3D)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol (2D Assay):

-

Cell Seeding: Trypsinize and count cells. Seed 1,000-5,000 cells per well in a 96-well plate in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of the KRAS G12C inhibitor in culture medium. The final DMSO concentration should be ≤ 0.1%. Add the diluted inhibitor to the appropriate wells. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus inhibitor concentration. Calculate the IC50 value using a non-linear regression curve fit.

Protocol (3D Spheroid Assay):

-

Spheroid Formation: Seed cells in ultra-low attachment 96-well plates. Spheroids will form over 3-4 days.

-

Compound Treatment: Once spheroids have formed, add the serially diluted inhibitor.

-

Incubation: Incubate for an extended period, typically 7-12 days, to allow for drug penetration and effect in the 3D structure.[6]

-

Assay and Data Analysis: Follow steps 4-7 of the 2D assay protocol.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method to assess the direct binding of an inhibitor to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

KRAS G12C mutant cancer cell line

-

KRAS G12C inhibitor

-

DMSO

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

PCR tubes and a thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blot reagents

-

Anti-KRAS antibody

Protocol:

-

Cell Treatment: Treat cultured cells with the KRAS G12C inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Lysis: Lyse the cells to release the proteins.

-

Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[8]

-

Separation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

-

Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of soluble KRAS protein at each temperature using Western blotting.

-

Data Interpretation: A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle-treated samples indicates target engagement.

pERK Signaling Assay (Western Blot)

This assay measures the phosphorylation of ERK (pERK), a key downstream effector in the KRAS-MAPK pathway. Inhibition of KRAS G12C should lead to a decrease in pERK levels.

Materials:

-

KRAS G12C mutant cancer cell line

-

KRAS G12C inhibitor

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE and Western blot reagents

-

Primary antibodies: anti-pERK1/2, anti-total ERK1/2, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment: Seed cells and allow them to attach overnight. Treat with various concentrations of the KRAS G12C inhibitor for a defined period (e.g., 2-24 hours).

-

Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.